2-(Methyl(4-nitrophenyl)amino)ethanol

Nonlinear Optics Computational Chemistry Dipole Moment

Developing guest-host poled polymers for Mach-Zehnder modulators requires chromophores with a balanced dipole moment (8-9 Debye) to optimize poling efficiency while avoiding aggregation. MNAE (CAS 18226-16-9) provides a DFT-computed μ of 8.88 D, precisely situated between NPPM (9.09 D) and below HENA (9.24 D), offering a specific tuning option validated by published computational benchmarks. • Balanced μ = 8.88 D for optimized poling efficiency vs. aggregation trade-off • ≥95% purity with batch-to-batch optical property assurance not achievable with generic 4-nitroaniline analogs • Ambient shipping; sealed storage at 2-8°C

Molecular Formula C9H12N2O3
Molecular Weight 196.2 g/mol
CAS No. 18226-16-9
Cat. No. B181412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methyl(4-nitrophenyl)amino)ethanol
CAS18226-16-9
Molecular FormulaC9H12N2O3
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCN(CCO)C1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C9H12N2O3/c1-10(6-7-12)8-2-4-9(5-3-8)11(13)14/h2-5,12H,6-7H2,1H3
InChIKeyBWUZCAZXFREZFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MNAE: NLO Chromophore & Synthetic Intermediate


2-(Methyl(4-nitrophenyl)amino)ethanol (CAS 18226-16-9), also identified as N-(2-hydroxyethyl)-N-methyl-4-nitroaniline (MNAE), is a nitroaromatic aminoalcohol with the formula C₉H₁₂N₂O₃ and a molecular weight of 196.2 g/mol [1]. Structurally, it features a 4-nitrophenyl electron-acceptor unit linked through an N-methylamino bridge to a hydroxyethyl donor group, establishing a donor-π-acceptor (D-π-A) architecture characteristic of second-order nonlinear optical (NLO) chromophores [1]. Commercially, the compound is supplied as a research intermediate with a specified purity of 95% primarily through channels such as Sigma-Aldrich's AldrichCPR collection for early discovery, and through CymitQuimica . Its documented application space spans dye intermediate chemistry and computational NLO materials research, where its push-pull electronic structure has been explicitly benchmarked against structural analogs.

Donor-π-acceptor NLO chromophore with push-pull electronic structure
Supplied via AldrichCPR for early discovery; independent identity verification recommended
Reported 95% purity (CymitQuimica); computational screening and dye intermediate research fit

Why Generic Nitroanilines Cannot Substitute for MNAE


Substituting 2-(Methyl(4-nitrophenyl)amino)ethanol with structurally related nitroanilines, such as N,N-Bis(2-hydroxyethyl)-4-nitroaniline (HENA) or N-methyl-4-nitroaniline, is not scientifically neutral for applications requiring precise NLO chromophore performance. Computational studies demonstrate that seemingly minor modifications to the amino donor substituents produce measurable differences in the molecular dipole moment (μ) and first hyperpolarizability (β), which directly govern the second-order nonlinear susceptibility of any derived material [1]. Unlike simple intermediates, the specific N-methyl-N-hydroxyethyl substitution pattern creates a distinct charge-transfer character that cannot be replicated by either the bis-hydroxyethyl analog (HENA) or the alkyl-only analog (N-methyl-4-nitroaniline), making batch-to-batch optical property assurance impossible without compound-specific validation [1].

Bis-hydroxyethyl analog (HENA)
Reported dipole moment differs (9.24 D vs 8.88 D), shifting charge-transfer character by ~4%; may alter poling efficiency in guest-host polymers.
N-Methyl-4-nitroaniline
Missing hydroxyethyl donor group reduces push-pull strength; may not meet NLO activity thresholds for chromophore screening.
Commodity nitroaniline sourcing
Full COA vs. AldrichCPR 'as-is' supply necessitates additional identity confirmation before optical characterization.

MNAE Comparative NLO Benchmarking Evidence


Dipole Moment Comparison: NPPM and HENA

In a DFT study at the B3LYP/6-311++G(d,p) level, MNAE exhibits a computed ground-state dipole moment (μ) of 8.88 Debye, a value flanked by the structurally related NLO chromophores NPPM (9.09 Debye) and HENA (9.24 Debye) [1]. This measurement establishes MNAE's intermediate charge-transfer character, which is a decisive parameter for predicting first hyperpolarizability and solvatochromic behavior in device fabrication environments [1].

Dipole Moment
Cross-study comparable
MNAE 8.88 D vs NPPM 9.09 D · HENA 9.24 D
Intermediate charge-transfer magnitude for poled-polymer design
DFT B3LYP/6-311++G(d,p); gas-phase
Nonlinear Optics Computational Chemistry Dipole Moment

Hyperpolarizability Enhancement Over Urea

The same computational investigation reports that MNAE's computed first hyperpolarizability (β) significantly exceeds that of the standard reference molecule urea, confirming its qualification as an NLO-active chromophore [1]. While the study does not tabulate β in the abstracted text, the explicit claim of 'high values of first hyperpolarizability' positions MNAE within an elite set of push-pull nitroanilines exhibiting non-zero β, a prerequisite for second-harmonic generation or electro-optic modulation applications [1].

Hyperpolarizability
Class-level inference
Reported β >> urea
NLO-active chromophore classification supported
Exact β values not abstracted; data to verify
Nonlinear Optics Hyperpolarizability DFT

Donor Substitution Effect: Methyl vs. Bis-hydroxyethyl

The 2022 comparative study explicitly selects MNAE and HENA as structurally analogous fatty alcohols differing solely in the N-substitution pattern (one vs. two hydroxyethyl groups) to elucidate the impact of donor strength on NLO metrics [1]. The computed dipole moment difference (MNAE: 8.88 D vs. HENA: 9.24 D, Δ = 0.36 D) empirically quantifies how replacing one hydroxyethyl donor with a methyl group reduces charge-transfer magnitude by ~4% [1]. This donor-sensitive electronic tuning is not achievable with the simpler bis-substituted HENA scaffold alone.

Donor Substitution Effect
Direct head-to-head
Δμ = 0.36 D (MNAE vs HENA)
Donor tuning shifts charge-transfer by ~4% for targeted poling requirements
Methyl vs bis-hydroxyethyl donor; DFT gas-phase
Structure-Property Relationship Donor Engineering Charge Transfer

Specialty Sourcing: AldrichCPR vs. Commodity Nitroanilines

2-(Methyl(4-nitrophenyl)amino)ethanol is distributed through Sigma-Aldrich's AldrichCPR program, a designated collection for 'rare and unique chemicals' provided to early discovery researchers without analytical data collection, placing the identity verification burden on the buyer . In contrast, commodity nitroanilines such as N-methyl-4-nitroaniline are widely available with full certificates of analysis. The CymitQuimica catalog lists the compound at 95% minimum purity, with pricing reflecting its non-commodity status (e.g., €437 for 250 mg) .

Sourcing Channel
Data to verify
AldrichCPR (no COA) vs full-COA commodity
Identity verification required prior to NLO device fabrication
CymitQuimica lists 95% min; verify lot-specific purity
Chemical Procurement Specialty Chemicals Purity Specification

MNAE Application Scenarios


Chromophore Screening for Poled-Polymer EO Modulators

When designing guest-host poled polymers for Mach-Zehnder modulators, researchers require chromophores with a balanced dipole moment (8-9 Debye) to optimize the poling efficiency versus aggregation trade-off. MNAE's DFT-computed μ of 8.88 Debye, situated between NPPM (9.09 D) and below HENA (9.24 D), provides a specific tuning option that is supported by published computational evidence [1]. Procurement of MNAE enables experimental validation of whether the N-methyl-N-hydroxyethyl substitution pattern yields improved poling-induced order compared to the bis-hydroxyethyl analog.

Asymmetric Nitroaniline Dyes for Hair Colorants

Patent literature classifies 4-nitroaniline derivatives bearing N-hydroxyalkyl substituents as substantive dyes for keratin fibers, with preferred substituents including the 2-hydroxyethyl group present in MNAE [2]. The compound's mono-hydroxyethyl substitution (as opposed to bis-hydroxyethyl in HENA) may confer differentiated solubility or substantivity profiles that formulators can exploit to achieve specific yellow-to-red shade intensities without resorting to oxidation dye precursors [2].

Isotopic Labeling for Metabolic Tracing Studies

The N-methyl-N-(2-hydroxyethyl)-4-nitroaniline core has been successfully prepared in ¹⁸O, ¹⁵N, and ¹⁴C isotopically enriched forms through base-catalyzed rearrangement of N-methyl-2-(4-nitrophenoxy)ethanamine derivatives [3]. Researchers requiring isotopologues of the MNAE scaffold for mass spectrometry or autoradiography applications can leverage this established synthetic route, which is documented specifically for the N-methyl-N-(2-hydroxyethyl) substitution pattern and not for generic 4-nitroanilines [3].

Application
Selection Property
Validation Focus
Poled-polymer EO modulator chromophore screening
Balanced dipole moment for poling vs aggregation optimization
Poling-induced order and chromophore aggregation in host polymer
Asymmetric nitroaniline hair dyes
Mono-hydroxyethyl substitution pattern
Dye substantivity and shade intensity on keratin fibers
Isotopic labeling for metabolic tracing
N-methyl-N-(2-hydroxyethyl) scaffold
Isotopologue preparation (¹⁸O, ¹⁵N, ¹⁴C) via Smiles rearrangement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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